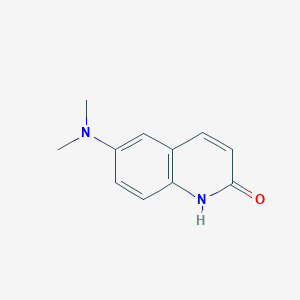
2-(2-Amino-5-pyridin-3-ylpyridin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-5-pyridin-3-ylpyridin-4-yl)acetonitrile is a heterocyclic compound that features a pyridine ring system with an amino group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-pyridin-3-ylpyridin-4-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the Suzuki cross-coupling reaction to maximize yield and efficiency. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most effective catalysts and reaction parameters.
化学反应分析
Types of Reactions
2-(2-Amino-5-pyridin-3-ylpyridin-4-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
2-(2-Amino-5-pyridin-3-ylpyridin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Amino-5-pyridin-3-ylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may act as a ligand that binds to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their antitrypanosomal and antiplasmodial activities.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrosis activity and potential in medicinal chemistry.
Uniqueness
2-(2-Amino-5-pyridin-3-ylpyridin-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine rings, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-(2-amino-5-pyridin-3-ylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C12H10N4/c13-4-3-9-6-12(14)16-8-11(9)10-2-1-5-15-7-10/h1-2,5-8H,3H2,(H2,14,16) |
InChI 键 |
YTRJOQWNIIPRRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2CC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



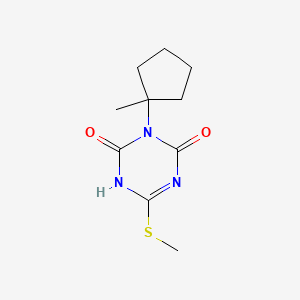
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)

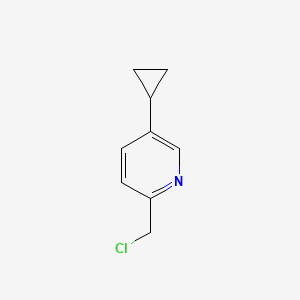
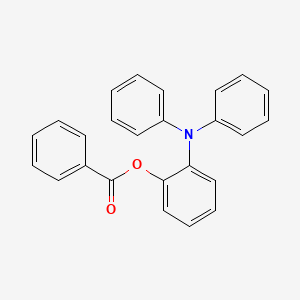
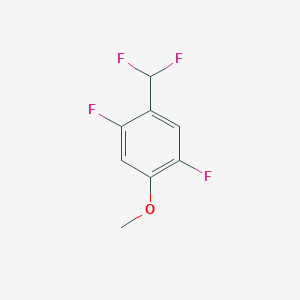
![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
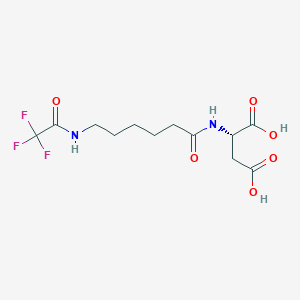

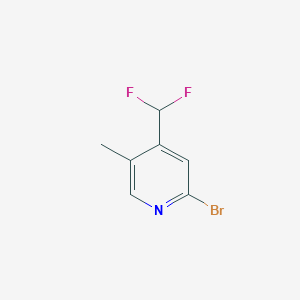

![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
